5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Overview
Description
The compound “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” is a synthetic organic molecule that features a combination of pyrazole, thiazolidinone, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. The process may include:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a diketone or β-keto ester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with an α-halo ketone.
Final Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
- 5-{[1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- 5-{[1-(2,4-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural motifs, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[1-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN4OS/c1-3-28-24-31(4-2)23(32)21(33-24)11-17-14-30(13-16-5-8-18(25)12-20(16)26)29-22(17)15-6-9-19(27)10-7-15/h5-12,14H,3-4,13H2,1-2H3/b21-11-,28-24? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCCWEPJGLQDJM-RGVIXBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl)S1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl)/S1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.